REACTION_CXSMILES
|
C([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([C:14]#[N:15])[CH:12]=2)[C:7]([C:16](O)=[O:17])=[C:6]1[C:19]([C:22]1[CH:27]=[CH:26][C:25]([CH2:28][CH3:29])=[C:24]([I:30])[CH:23]=1)([CH3:21])[CH3:20])(C)(C)C>CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.C(#N)C>[CH2:28]([C:25]1[C:24]([I:30])=[CH:23][C:22]2[C:19]([CH3:21])([CH3:20])[C:6]3[NH:5][C:13]4[C:8]([C:7]=3[C:16](=[O:17])[C:27]=2[CH:26]=1)=[CH:9][CH:10]=[C:11]([C:14]#[N:15])[CH:12]=4)[CH3:29] |f:1.2|
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Name
|
Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylic acid
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Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1C(=C(C2=CC=C(C=C12)C#N)C(=O)O)C(C)(C)C1=CC(=C(C=C1)CC)I
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled water (400 ml)
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with distilled water
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in DMA (45 ml)
|
Type
|
ADDITION
|
Details
|
diluted with acetonitrile (20 ml)
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Type
|
DISTILLATION
|
Details
|
distilled water (18 ml)
|
Type
|
CUSTOM
|
Details
|
re-precipitated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC2=C(C(C=3NC4=CC(=CC=C4C3C2=O)C#N)(C)C)C=C1I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.62 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |